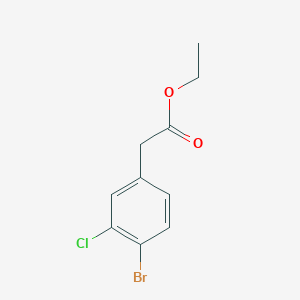

Ethyl 4-bromo-3-chlorophenylacetate

Description

Ethyl 4-bromo-3-chlorophenylacetate (CAS 1261791-56-3) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol. It features a phenylacetate backbone substituted with bromine at the 4-position and chlorine at the 3-position on the aromatic ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive halogen substituents.

Key physicochemical properties include:

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWJGYJMJRSSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-bromo-3-chlorophenylacetate involves several methods. One common synthetic route includes the reaction of 4-bromo-3-chlorobenzyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-bromo-3-chlorophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-3-chlorophenylacetate is used in a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 4-Chlorophenylacetate (CAS 14062-24-9)

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Substituents : Single chlorine at the 4-position.

- Key Differences: The absence of bromine reduces molecular weight and density compared to the target compound. Lower boiling point (~250–270°C estimated) due to reduced halogen-induced molecular interactions. Applications: Widely used in fragrance synthesis and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Ethyl (4-Bromo-2-Chlorophenoxy)acetate (CAS 588679-10-1)

- Molecular Formula : C₁₀H₁₀BrClO₃

- Molecular Weight : 293.54 g/mol

- Substituents: Bromine at 4-position, chlorine at 2-position, with an additional oxygen atom in the phenoxy group.

- Key Differences: The phenoxy-acetate structure introduces polarity, altering solubility in organic solvents. Applications: Likely used in herbicide formulations due to structural similarity to phenoxyacetic acid herbicides.

Ethyl 3-Chloro-4-fluorophenylacetate (Hypothetical Analogue)

- Hypothetical Properties :

- Substituting bromine with fluorine reduces steric bulk and electronegativity.

- Expected lower boiling point and density compared to the brominated compound.

Physicochemical Property Comparison

| Property | Ethyl 4-Bromo-3-Chlorophenylacetate | Ethyl 4-Chlorophenylacetate | Ethyl (4-Bromo-2-Chlorophenoxy)acetate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀BrClO₂ | C₁₀H₁₁ClO₂ | C₁₀H₁₀BrClO₃ |

| Molecular Weight (g/mol) | 277.54 | 198.65 | 293.54 |

| Density (g/cm³) | 1.485 | ~1.25 (estimated) | ~1.5 (estimated) |

| Boiling Point (°C) | 319.7 | ~260 | ~330 (estimated) |

| Halogen Substituents | Br (4), Cl (3) | Cl (4) | Br (4), Cl (2) |

Research and Industrial Relevance

- Pharmaceuticals : The target compound’s halogenated structure is valuable in developing kinase inhibitors or antimicrobial agents.

- Agrochemicals: Structural analogues like Ethyl (4-bromo-2-chlorophenoxy)acetate are explored for pesticidal activity.

Biological Activity

Ethyl 4-bromo-3-chlorophenylacetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10BrClO2

- Molecular Weight : 277.54 g/mol

The presence of bromine and chlorine atoms in the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. It can inhibit specific enzymes associated with inflammatory pathways, leading to potential anti-inflammatory effects. The compound has been shown to bind to molecular targets, thereby modulating their activity and influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.

- Receptor Interaction : It can interact with receptors that play a role in neurotransmission and cellular growth, potentially impacting conditions like cancer and neurodegenerative diseases.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. A study highlighted that derivatives of similar structures exhibited significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress-related damage. This property suggests potential applications in neuroprotection .

Case Studies

- Inhibition of Protein Tyrosine Kinases :

- Neuroprotective Effects :

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | IC50: 0.065–9.4 µmol/L | |

| Antioxidant | Significant (ORAC: 1.75) | |

| Enzyme Inhibition | Anti-inflammatory effects |

Table 2: Comparison of Related Compounds

| Compound | Antitumor Activity (IC50) | Antioxidant Activity (ORAC) |

|---|---|---|

| This compound | 0.065–9.4 µmol/L | 1.75 |

| Similar Compound A | 0.12 µmol/L | 1.50 |

| Similar Compound B | 0.08 µmol/L | 1.60 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 4-bromo-3-chlorophenylacetate, and how are they determined experimentally?

- Molecular formula : C₁₀H₁₀BrClO₂; Molecular weight : 277.54 g/mol. Predicted properties include a density of 1.485±0.06 g/cm³ and boiling point of 319.7±27.0°C, though experimental validation is required for accuracy. Techniques like gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis, as demonstrated for structurally similar esters like Ethyl phenylacetate .

Q. What synthetic routes are commonly employed for preparing this compound?

- The compound is synthesized via esterification of 4-bromo-3-chlorophenylacetic acid with ethanol under acidic catalysis. This mirrors methods for analogous esters, such as Ethyl 4-bromophenylacetate, where the acid precursor reacts with ethyl alcohol in the presence of H₂SO₄ or other catalysts. Purification typically involves distillation or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are used to confirm functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass. X-ray crystallography (via SHELX programs) may resolve crystal structures if single crystals are obtained .

Q. What safety precautions are critical when handling this compound?

- Store in a dry, room-temperature environment away from ignition sources. Use personal protective equipment (PPE) due to potential irritancy. Refer to safety codes like P210 (avoid heat/sparks) and P201 (obtain handling instructions) for compliance .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- The electron-withdrawing nature of Br and Cl on the phenyl ring deactivates the aromatic system, directing electrophilic substitutions to specific positions. For example, Suzuki-Miyaura coupling reactions may selectively replace bromine under palladium catalysis. Computational studies (DFT) can model substituent effects on reaction pathways .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Bulky substituents and halogen bonding may hinder crystal formation. Slow evaporation of a polar solvent (e.g., ethyl acetate/hexane mixtures) or using SHELXD/SHELXE for structure solution from twinned data can improve results. Thermal stability must be verified to avoid decomposition during crystallization .

Q. How does the compound’s logP value correlate with its potential pharmacokinetic properties in medicinal chemistry studies?

- Predicted logP (≈2.8–3.2) suggests moderate lipophilicity, which may influence blood-brain barrier permeability. Comparative studies with analogs (e.g., Methyl 4-bromo-3-(trifluoromethyl)phenylacetate) can elucidate structure-activity relationships (SAR) for bioactivity optimization .

Q. What analytical discrepancies exist between predicted and experimental properties, and how are they resolved?

- Predicted boiling points (319.7±27.0°C) may deviate due to intermolecular halogen interactions. Experimental validation via differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS) is essential. Contradictions in spectral data (e.g., NMR shifts) require multi-technique cross-validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.